Product packaging for OSANETANT(Cat. No.:CAS No. 172734-92-8)

OSANETANT

Cat. No.: B1169933
CAS No.: 172734-92-8
M. Wt: 606.6 g/mol
InChI Key: DZOJBGLFWINFBF-UHFFFAOYSA-N
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Description

Osanetant, also known by its developmental code SR-142801, is a potent, selective, and non-peptide antagonist of the neurokinin 3 (NK3) receptor . It was the first non-peptide NK3 antagonist developed and has since served as a critical pharmacological tool for probing the function of this receptor in the central nervous system and peripheral tissues . Its mechanism of action involves high-affinity, competitive binding to the orthosteric site of the NK3 receptor, effectively blocking the action of its endogenous ligand, neurokinin B (NKB) . This antagonism modulates neuronal activity, particularly influencing dopaminergic pathways, which underpins its research value . Originally investigated by Sanofi-Synthelabo as a potential therapy for schizophrenia, where it demonstrated efficacy in improving positive symptoms in clinical trials , its development for this indication was later discontinued . Current research interest in this compound has expanded to other areas. It is being explored as a potential treatment for severe vasomotor symptoms (such as hot flashes) associated with menopause . Preclinical studies also suggest its potential for investigating conditions such as anxiety, drug addiction (by blocking behavioral effects of cocaine), and the behavioral consequences of chronic social isolation stress . Researchers utilize this compound to study the role of the NK3 receptor in these diverse physiological and behavioral processes. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[3-[1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOJBGLFWINFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870070
Record name N-(1-{3-[1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172734-92-8
Record name N-(1-{3-[1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Characterization of the Neurokinin 3 Receptor System and Osanetant Interaction

Neurokinin-3 Receptor Structure and Functional Dynamics in the Central Nervous System

The neurokinin-3 receptor (NK3R), also known as tachykinin receptor 3 (TACR3), is a member of the G-protein coupled receptor (GPCR) superfamily, specifically the Class A (Rhodopsin-like) family. nih.govnih.gov Like other GPCRs, it is characterized by a structure containing seven transmembrane helices connected by intracellular and extracellular loops. nih.gov Western blot analyses of human and rat brain tissue have identified the NK3R protein with a molecular weight in the range of 65,000-67,000 Daltons, which accounts for its amino acid sequence and presumed glycosylation state. nih.gov Further studies have identified multiple forms of the receptor protein, with a glycosylated form of approximately 56–65 kD being the most prominent in many brain regions, alongside larger forms of ~70 and ~95 kD, which may reflect variations in glycosylation or associations with other proteins. nih.gov

The activation of NK3R by its endogenous peptide agonist, neurokinin B (NKB), initiates a cascade of intracellular signaling events. researchgate.net The receptor primarily couples to Gq/11-proteins, which in turn activate phospholipase C (PLC). researchgate.netnih.gov This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. nih.gov This action leads to two main downstream effects that modulate neuronal excitability: the activation of transient receptor potential canonical (TRPC) 4 and 5 channels and the depression of G-protein-activated inwardly rectifying K+ (GIRK) channels. nih.gov The stimulation of NK3R signaling can lead to an increase in intracellular calcium (Ca2+) levels and has been shown to induce the expression of immediate early genes like c-Fos, indicating its role in longer-term changes in neuronal function. nih.govnih.gov

The NK3R is widely distributed throughout the central nervous system (CNS), though its expression pattern shows significant species-specific differences between rodents and humans. nih.govnih.gov In the rat brain, autoradiographic and immunohistochemical studies show a high concentration of NK3R in cortical layers IV-V, the basolateral amygdaloid nucleus, the entopeduncular and interpeduncular nuclei, and several hypothalamic nuclei, including the paraventricular, perifornical, and supraoptic nuclei. nih.gov The receptor is also found in key areas of the basal ganglia involved in motor control and reward, such as the substantia nigra and the ventral tegmental area. nih.govresearchgate.net

In the human brain, the distribution differs notably from that in the rat. nih.gov Autoradiography reveals a distinct and predominant labeling in the superficial cortical layers, specifically the glia limitans and cortical layer I. nih.gov However, immunohistochemical analysis shows a broader distribution, with NK3R immunoreactivity also present on pyramidal neurons and astrocytes within the neuropil and white matter. nih.gov This suggests species-dependent variations in both the cellular and anatomical localization of the NK3R, which has implications for translating pharmacological findings from animal models to humans. nih.gov

Mechanisms of Osanetant (B1677505) Action at the NK3R

This compound (SR-142801) was the first potent and selective non-peptide antagonist developed for the NK3R. nih.govwikipedia.org Its interaction with the receptor is complex and has been the subject of detailed pharmacological investigation.

This compound demonstrates high affinity for the NK3R, although this varies between species. nih.gov It binds with higher affinity to human and guinea pig NK3Rs than to rat NK3Rs. nih.gov In studies using Chinese Hamster Ovary (CHO) cells expressing the human NK3 receptor, this compound displayed a high binding affinity, with reported Ki and IC50 values in the low nanomolar range. nih.govmedchemexpress.com this compound is highly selective for the NK3R, exhibiting no significant antagonistic activity at NK1 or NK2 tachykinin receptors. nih.gov

Binding Affinity of this compound for Human NK3R
ParameterValueCell LineReference
Ki0.8 nMCHO nih.gov
IC500.8 nMCHO medchemexpress.com

At the human NK3R, this compound acts as a competitive antagonist. nih.gov This means it binds to the same site on the receptor as the endogenous agonist (the orthosteric site) and competes with it for binding. nih.govderangedphysiology.com The inhibition caused by a competitive antagonist can be overcome by increasing the concentration of the agonist. derangedphysiology.comditki.com Ligand cross-competition binding assays using radiolabeled NKB confirmed that this compound binds competitively with the agonist. nih.gov

However, functional assays measuring Ca2+ mobilization revealed an aberrant Schild plot with a steep slope (3.3 +/- 0.5), which is not typical for simple competitive antagonism and initially suggested a more complex mechanism. nih.gov Despite this, further kinetic binding experiments and cross-competition studies strongly supported a competitive binding model at the orthosteric site for the human receptor. nih.gov

There is no evidence to suggest that this compound acts as an allosteric modulator. Instead, its complex behavior in some species is attributed to pseudo-irreversible binding. nih.gov This phenomenon is observed specifically at the guinea pig NK3R, where this compound displays an apparent non-competitive mode of antagonism. nih.gov Pseudo-irreversible binding is characterized by a very slow dissociation rate of the antagonist from the receptor, making the antagonism long-lasting and difficult to surmount, but without the formation of a permanent covalent bond. nih.govstackexchange.com

This species-specific difference in antagonism mode is caused by a single amino acid variation in the binding site of the receptor. nih.gov The human NK3R has a threonine residue at position 139 (Thr139), while the guinea pig receptor has an alanine (B10760859) at the corresponding position (Ala114). nih.gov This single change is responsible for the slower dissociation rate and consequent pseudo-irreversible behavior of this compound at the guinea pig receptor. nih.gov

Ligand-Receptor Interaction Dynamics and Structural Insights

The interaction between this compound and the neurokinin-3 receptor (NK3R) is a complex process that has been elucidated through a combination of computational modeling, site-directed mutagenesis, and comparative binding assays. These studies provide a detailed picture of how this compound docks into the receptor and competitively inhibits the binding of endogenous ligands.

Computational Molecular Modeling and Ligand-Docking Studies of this compound with NK3R

To understand the binding mechanism of this compound at a molecular level, researchers have employed in silico computational modeling and ligand-docking simulations. Given the challenges in crystallizing G-protein coupled receptors (GPCRs) like the NK3R, these studies often utilize homology models based on the structures of related receptors, such as bovine rhodopsin.

Docking studies on a model of the tilapia NK3R homolog (tiTac3Ra) predicted that non-peptide antagonists like this compound bind within a large hydrophobic pocket located in the transmembrane (TM) domain. This binding site is formed by residues from multiple TM helices. The simulations identified specific molecular interactions that stabilize this compound within this pocket. Notably, the model predicted that this compound forms π-π stacking interactions with the aromatic rings of two key residues, Phenylalanine 262 (Phe2626.55) and Histidine 191 (His1915.39). Furthermore, the presence of chlorine atoms in this compound's structure allows for the formation of halogen bonds with Tyrosine 85 (Tyr852.64), further anchoring the antagonist in place.

Identification of Critical Residues Involved in this compound Binding to NK3R

Computational predictions have been supported by experimental data to identify the specific amino acid residues within the NK3R that are critical for this compound binding and receptor modulation. The molecular docking studies pinpointed several residues that directly interact with this compound.

Key interacting residues identified in the tilapia NK3R model include:

His1915.39: Engages in a π-π stacking interaction.

Phe2626.55: Also involved in a crucial π-π stacking interaction.

Tyr852.64: Forms a halogen bond with this compound.

Comparative Analysis of this compound Binding Profiles with Endogenous Ligands and Other NK3R Antagonists

The therapeutic effect of this compound stems from its ability to block the binding of the endogenous NK3R agonist, Neurokinin B (NKB). Ligand cross-competition studies have confirmed that this compound is a competitive antagonist, binding at the same or an overlapping site as NKB. These experiments demonstrate that this compound, the structurally distinct antagonist talnetant (B1681221), and NKB analogs all compete for binding to the NK3R, indicating they share a common binding region known as the orthosteric site.

Despite binding to the same general location, the precise molecular interactions of different antagonists can vary significantly. Docking studies reveal that while these compounds occupy the same hydrophobic pocket, their orientation and key contacts differ. For example, while this compound interacts with Phe262 and His191, the antagonist talnetant engages in π-π stacking with Phe262 and Tyr258. Another antagonist, SB-222200, interacts with Phe262 and forms a hydrogen bond with Tyr258.

These subtle differences in binding modes within the same pocket likely account for the distinct pharmacological profiles and modes of action observed among different NK3R antagonists. For instance, although both this compound and talnetant are competitive antagonists, they display different characteristics in functional assays measuring cellular calcium mobilization.

The binding of these non-peptide antagonists is contrasted with that of the endogenous peptide ligand NKB. Molecular modeling suggests that the C-terminus of NKB inserts into a hydrophobic pocket formed by TM helices 2, 3, 6, and 7, the same general region occupied by this compound and other antagonists.

Table 1. Comparative Interaction of NK3R Antagonists with Receptor Residues

Antagonist Interacting Residue(s) Type of Interaction Reference
This compound Phe2626.55, His1915.39 π-π stacking
Tyr852.64 Halogen bond
Talnetant Phe2626.55, Tyr2586.51 π-π stacking
SB-222200 Phe2626.55 π-π stacking
Tyr2586.51 Hydrogen bond

Preclinical Pharmacological Investigations and Behavioral Neuroscience of Osanetant

Modulation of Central Neurotransmitter Systems

The therapeutic potential of NK3 receptor antagonists like osanetant (B1677505) has been linked to their ability to modulate monoaminergic systems, including dopamine (B1211576) and serotonin (B10506) pathways. drugbank.comguidetopharmacology.org

Preclinical data suggest that the activation of NK3 receptors is involved in enhancing the release of biogenic amines such as dopamine and serotonin. drugbank.com Consequently, NK3 receptor antagonists like this compound are expected to block this effect. drugbank.com

In primary cultures of gerbil mesencephalon, the NK3 receptor agonist senktide (B1681736) was shown to increase the spontaneous release of dopamine from neurons. nih.gov This effect was concentration-dependent and indicative of an exocytotic process. nih.gov The administration of this compound (SR 142801) effectively blocked the senktide-induced dopamine release, demonstrating its antagonistic action at the NK3 receptor to modulate dopamine outflow. nih.gov Furthermore, studies have indicated that the activation of NK3 receptors located in the substantia nigra and ventral tegmental area leads to an increase in dopamine release in key brain regions such as the striatum, nucleus accumbens, and prefrontal cortex. nih.gov While direct studies on this compound's effect on serotonin turnover are less specific, the general understanding is that by blocking NK3 receptors, it can modulate the activity and release of various neurotransmitters, including serotonin. guidetopharmacology.org

Table 1: Effect of this compound on Agonist-Induced Dopamine Release
AgonistEffect on Dopamine ReleaseEffect of this compound (SR 142801)Animal ModelReference
SenktideIncreaseBlockade of agonist-induced releaseGerbil mesencephalic cell cultures nih.gov

The substantia nigra (SN) and ventral tegmental area (VTA) are critical midbrain structures containing the cell bodies of dopaminergic neurons that form major pathways involved in motor control, reward, and cognition. nih.gov Electrophysiological studies have demonstrated that NK3 receptors play a significant role in modulating the firing rate of these neurons.

An in vitro study using midbrain slice preparations from both rats and guinea pigs investigated the effects of NK3 receptor ligands on the firing rate of dopamine neurons in the SN and VTA. nih.gov The NK3 receptor agonist senktide induced a concentration-dependent increase in the firing rate of dopamine neurons in subpopulations of both the SN and VTA in both species. nih.gov this compound was shown to partly block this senktide-induced increase in firing rates, shifting the concentration-response curve for senktide to the right. nih.gov This provides direct evidence of this compound's ability to modulate the activity of midbrain dopamine neurons by antagonizing NK3 receptors. nih.gov Another study in guinea-pig brain slices also found that the selective NK3 agonist senktide caused a concentration-dependent increase in the firing rate of identified dopaminergic neurons, an effect that was inhibited by this compound. nih.gov

Table 2: Impact of this compound on Agonist-Induced Firing of Dopamine Neurons
Brain RegionAgonistEffect of Agonist on Firing RateEffect of this compoundAnimal ModelReference
Substantia Nigra (SN)SenktideIncreasePartial BlockadeRat, Guinea Pig nih.gov
Ventral Tegmental Area (VTA)SenktideIncreasePartial BlockadeRat, Guinea Pig nih.gov
Substantia Nigra (dopaminergic neurons)SenktideIncreaseInhibitionGuinea Pig nih.gov

Behavioral Phenotyping and Neuropathological Correlates

The modulation of central neurotransmitter systems by this compound translates into distinct behavioral effects in animal models, particularly in domains related to anxiety, depression, and fear memory.

Research in gerbils has indicated that the selective blockade of NK3 receptors with this compound produces anxiolytic-like and antidepressant-like effects. In the gerbil social interaction test, this compound demonstrated anxiolytic-like properties. In the tonic immobility test, a model used to assess antidepressant-like activity, this compound also showed positive effects.

Recent studies have explored the role of the Tachykinin 2 (Tac2)/NK3 receptor pathway in the consolidation of fear memories. A study in female mice subjected to immobilization stress, a model for post-traumatic stress disorder (PTSD), found that a single administration of this compound shortly after the traumatic event significantly reduced fear expression. news-medical.net The mice that received this compound showed significantly lower freezing behavior during fear conditioning protocols six days later, indicating an impaired consolidation of the fear memory. news-medical.net

Interestingly, the effect of this compound on fear memory consolidation appears to be sex-specific. In non-stressed female mice, this compound has been shown to increase fear expression, an effect opposite to that observed in stressed female mice and in male mice. news-medical.net This suggests that stress may alter neural circuits in a way that modifies the brain's response to the drug. news-medical.net The reasons for these sex-specific differences are still under investigation but may involve interactions with sex hormones and their influence on the neural pathways governing fear and memory.

Table 3: Sex-Specific Effects of this compound on Fear Memory in Mice
SexConditionEffect of this compound on Fear Memory ConsolidationReference
FemalePost-Immobilization StressDecrease in fear expression (reduced freezing) news-medical.net
FemaleNon-StressedIncrease in fear expression news-medical.net

Effects on Fear Memory Consolidation and Expression in Rodent Models

Preclinical Interventions in Trauma-Induced Fear Responses

This compound, a selective antagonist of the neurokinin 3 receptor (Nk3R), has been investigated for its potential to mitigate trauma-induced fear responses in preclinical models. news-medical.netscienmag.com The Nk3R is part of the Tachykinin 2 (Tac2) pathway, which is implicated in emotional regulation. news-medical.netscienmag.com Research has focused on interrupting the consolidation of fear memory shortly after a traumatic event, a critical window for therapeutic intervention. news-medical.net

In a key study utilizing a validated post-traumatic stress disorder (PTSD) model, female mice were subjected to immobilization stress. news-medical.net A single administration of this compound 30 minutes following the traumatic event was found to significantly dampen the expression of fear. news-medical.net When assessed six days later using fear conditioning protocols, the mice treated with this compound exhibited markedly lower freezing behavior—a primary indicator of fear in rodents—compared to the control group. news-medical.netscienmag.com This outcome suggests that this compound impairs the consolidation of fear memory when administered in close temporal proximity to a traumatic event. news-medical.net

Interestingly, prior research indicated that in non-stressed female mice, this compound actually increased fear expression. news-medical.netscienmag.com This suggests that exposure to significant stress may rewire neural circuits, altering the brain's response to Nk3R antagonism. news-medical.netscienmag.com These findings provide a strong preclinical basis for exploring Nk3R antagonism as a time-sensitive intervention to reduce the overconsolidation of fear memories that is a core feature of PTSD. news-medical.nettechnologypublisher.com

Table 1: this compound Intervention in Trauma-Induced Fear Model

Parameter Description
Animal Model Female mice in an immobilization stress paradigm (PTSD-like model)
Compound This compound (Selective Nk3R antagonist)
Intervention Single injection administered 30 minutes post-stressor
Behavioral Assay Fear conditioning protocol to measure fear memory consolidation
Key Outcome Statistically significant reduction in freezing behavior in this compound-treated mice compared to controls (p = 0.038)

| Interpretation | Impaired consolidation of fear memory |

Influence on Social Interaction and Stress Adaptation in Animal Paradigms

The neurokinin system, particularly the Nk3R, is implicated in the regulation of social behaviors and adaptation to stress. Preclinical investigations suggest that this compound may suppress the negative behavioral effects associated with social isolation in mice. wikipedia.org Animal paradigms used to study social stress and interaction are varied and include the resident-intruder (RI) test, chronic subordinate colony housing (CSC), and social fear conditioning (SFC). nih.gov These models are designed to probe the neurobiology of social fear, the consequences of chronic negative social experiences, and the hormonal responses, such as those involving the HPA axis, during acute social encounters. nih.gov While specific studies detailing this compound's effects within these standardized paradigms are not extensively documented, its recognized role as an Nk3R antagonist points toward its potential to modulate the neural circuits governing social behavior and stress adaptation. wikipedia.orgresearchgate.net The compound has been proposed as a potential agent to explore for mitigating anxiety and aggression that can arise from social stressors like isolation. wikipedia.org

Modulation of Cocaine-Induced Behavioral Responses and Sensitization in Animal Models

This compound has been found to block the effects of cocaine in animal models, indicating a potential role in modulating addiction-related behaviors. wikipedia.org A key paradigm in addiction research is behavioral sensitization, where repeated, intermittent administration of a psychostimulant like cocaine leads to a progressive and enduring enhancement of its locomotor-activating effects. nih.govmdpi.com This phenomenon is believed to reflect neuroadaptations in the brain's reward pathways, particularly the mesocorticolimbic dopaminergic system, which are thought to underlie drug craving and relapse. mdpi.comresearchgate.net

The process of sensitization involves two distinct phases: an induction or development phase that occurs during repeated drug exposure, and an expression phase, which is the heightened response to a subsequent drug challenge after a period of withdrawal. mdpi.com Preclinical studies have shown that this compound can block cocaine's effects in animal models, suggesting that Nk3R antagonism may interfere with the neuroplastic changes that drive the development or expression of behavioral sensitization. wikipedia.org

Impact on Spatial Memory Consolidation in the Morris Water Maze Model

The Morris water maze (MWM) is a widely utilized behavioral paradigm to assess hippocampal-dependent spatial learning and memory in rodents. nih.gov The test requires an animal to use distal visual cues to navigate an open swimming arena and locate a submerged escape platform. nih.gov Key measures of spatial memory consolidation include the latency to find the platform across learning trials and a preference for the target quadrant during a probe trial where the platform is removed. nih.govresearchgate.net While the MWM is a standard tool for evaluating the impact of novel compounds on cognitive functions like spatial memory, specific preclinical studies investigating the direct impact of this compound on memory consolidation within this model are not prominently featured in the available scientific literature.

Neuroendocrine and Physiological Regulatory Roles

Modulation of Hypothalamic-Pituitary-Gonadal (HPG) Axis Hormones (e.g., Testosterone (B1683101), LH, FSH)

The neurokinin 3 receptor (Nk3R) is an essential component in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.net The HPG axis governs reproductive function through a cascade of hormonal signals. nih.govwikipedia.org The hypothalamus releases gonadotropin-releasing hormone (GnRH), which prompts the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.com In turn, LH and FSH act on the gonads to stimulate the production of sex hormones, such as testosterone and estrogen, and to regulate gametogenesis. nih.govnih.gov

As an Nk3R antagonist, this compound is positioned to modulate this critical neuroendocrine pathway. Studies on other selective Nk3R antagonists, such as fezolinetant (B607441), provide insight into the functional consequences of blocking this receptor. nih.govresearchgate.net Pharmacological antagonism of Nk3R has been shown to reduce the pulsatile secretion of LH from the pituitary gland. nih.govresearchgate.net Specifically, treatment with an Nk3R antagonist in clinical studies resulted in a significant, dose-dependent decrease in LH concentrations while having a less pronounced effect on FSH levels. nih.gov This differential impact leads to a significant reduction in the LH-to-FSH ratio and, consequently, a decrease in gonad-produced testosterone. nih.govresearchgate.net

Table 2: Effects of NK3R Antagonism on HPG Axis Hormones (Based on Fezolinetant Data)

Hormone Effect of NK3R Antagonism Significance
Luteinizing Hormone (LH) Significant, dose-dependent decrease P < .001
Follicle-Stimulating Hormone (FSH) No significant change or minor decrease Not significant
LH-to-FSH Ratio Significant decrease P < .001

| Total Testosterone | Significant decrease | P < .001 |

Investigations into Potential Influence on Hormone-Sensitive Physiological Processes and Related Preclinical Models

The modulation of the HPG axis by Nk3R antagonists has led to investigations into their influence on physiological processes and conditions sensitive to sex hormone levels. Polycystic ovary syndrome (PCOS) serves as a relevant clinical model, as it is a highly prevalent endocrine disorder characterized by hyperandrogenism (excess testosterone) and an elevated LH-to-FSH ratio. nih.govresearchgate.net

Proof-of-concept studies using the Nk3R antagonist fezolinetant have evaluated its effects on the biochemical and clinical features of PCOS. nih.gov These investigations confirmed that Nk3R antagonism effectively suppresses hyperandrogenism and normalizes the LH-to-FSH ratio. nih.govresearchgate.net However, the influence on downstream physiological processes appears more complex. In a 12-week trial, despite successful modulation of the hormonal profile, there were no significant improvements observed in clinical outcomes such as menstrual cycle regularity or ovarian follicle counts. nih.gov This suggests that while Nk3R antagonists can correct the neuroendocrine imbalance characteristic of the condition, a longer duration of treatment may be necessary to reverse the downstream physiological manifestations in hormone-sensitive tissues. nih.gov

Table 3: Physiological Outcomes of NK3R Antagonism in a Hormone-Sensitive Model (PCOS)

Physiological Parameter Observation (12-Week Study) Interpretation
Menstrual Cycle Regularity No significant improvement Hormonal changes did not translate to functional improvement within the study timeframe.
Ovarian Follicle Counts No significant improvement Suggests a need for longer-term investigation to observe structural changes.

| PCOS Questionnaire (PCOSQ) Scores | No significant improvement | Patient-reported outcomes did not change significantly during the trial. |

Involvement in Intracellular Signaling Pathways

This compound, a non-peptide antagonist of the tachykinin NK3 receptor, has been the subject of preclinical investigations to elucidate its mechanisms of action within the central nervous system. Research has particularly focused on its influence on intracellular signaling cascades, which are crucial for regulating neuronal function and plasticity. As a G protein-coupled receptor (GPCR) antagonist, this compound's interaction with the NK3 receptor initiates a series of downstream events that modulate complex signaling networks.

Recent preclinical studies have revealed that this compound's effects on memory consolidation are associated with its modulation of the PI3K/Akt/GSK3β/β-Catenin signaling pathway, with notable differences observed between sexes. This pathway is a critical regulator of various cellular processes, including cell survival, proliferation, and synaptic plasticity.

In a study investigating fear memory consolidation in mice, the administration of this compound resulted in opposing effects on the PI3K/Akt/GSK3β/β-Catenin pathway in the amygdala of male and proestrous female mice. In male mice, this compound treatment led to a downregulation of this pathway. Specifically, western blot analyses showed a significant decrease in the total expression of Glycogen Synthase Kinase 3β (GSK3β) in this compound-treated males compared to both vehicle and basal groups.

Conversely, in proestrous female mice, this compound enhanced the activation of the PI3K/Akt/GSK3β/β-Catenin pathway. The study reported a significant increase in the total expression of Akt in the amygdala of this compound-treated females compared to vehicle and basal groups. Furthermore, there was a notable decrease in the phosphorylation of β-Catenin in females treated with this compound compared to basal animals, suggesting a stabilization and activation of β-Catenin, a downstream target of GSK3β.

These sex-specific effects of this compound on this critical signaling pathway are summarized in the table below.

Table 1: Sex-Dependent Effects of this compound on the PI3K/Akt/GSK3β/β-Catenin Pathway in the Amygdala

Sex Effect on Pathway Key Molecular Changes
Male Downregulation Decreased total GSK3β expression

| Proestrous Female | Upregulation | Increased total Akt expression; Decreased phosphorylated β-Catenin |

Data sourced from western blot analyses in preclinical models.

As an antagonist of the NK3 receptor, which is a G protein-coupled receptor (GPCR), this compound's mechanism of action is intrinsically linked to the modulation of GPCR-mediated signaling. GPCRs are a large family of transmembrane receptors that play a pivotal role in transducing extracellular signals into intracellular responses, thereby regulating a vast array of physiological processes. The binding of an antagonist like this compound to the NK3 receptor competitively blocks the binding of the endogenous ligand, neurokinin B, thereby preventing receptor activation and the subsequent cascade of intracellular events.

The differential activation of the PI3K/Akt/GSK3β/β-Catenin pathway by this compound in a sex-dependent manner highlights the complexity of GPCR-mediated signaling dynamics. These findings suggest that the coupling of the NK3 receptor to downstream signaling pathways may be influenced by the hormonal milieu or other sex-specific factors, leading to divergent cellular outcomes. The perturbation of this pathway by this compound, resulting in either its inhibition or enhancement depending on sex, underscores the compound's ability to induce significant shifts in intracellular signaling.

Further research into the broader signaling perturbations induced by this compound is warranted to fully understand its pharmacological profile. The intricate cross-talk between various GPCR-initiated pathways suggests that the effects of this compound may extend beyond the PI3K/Akt/GSK3β/β-Catenin cascade.

Table 2: Summary of this compound's Interaction with GPCR Signaling

Receptor Target Receptor Type Primary Action Key Downstream Pathway Affected

Structure Activity Relationship Sar and Analog Development of Nk3r Antagonists

Identification of Chemical Scaffolds and Structural Determinants for NK3R Antagonism

Osanetant (B1677505) (SR142801) was the first non-peptide NK3R antagonist to be developed and is characterized by a complex piperidine-based scaffold. nih.gov Its structure provided the initial blueprint for understanding the key molecular interactions necessary for antagonism. The essential structural components of this compound and related first-generation antagonists helped define the core pharmacophore for NK3R binding.

The key structural determinants identified from this compound include:

A Basic Nitrogen Core: The piperidine (B6355638) ring contains a basic nitrogen atom, a common feature in many GPCR ligands, which is believed to form a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the transmembrane (TM) domain of the receptor.

Aromatic Moieties: this compound possesses multiple aromatic rings, including a 3,4-dichlorophenyl group and a phenyl group. These are critical for establishing hydrophobic and π-π stacking interactions within a binding pocket formed by aromatic amino acid residues of the receptor, such as Phenylalanine and Histidine. kyoto-u.ac.jpresearchgate.net Docking studies into homology models of the NK3R suggest that antagonists like this compound occupy a hydrophobic pocket within the TM helices. researchgate.net

A Propyl Linker: A flexible three-carbon chain connects the two main piperidine moieties, providing the correct spatial orientation for the key interacting groups to engage with their respective subsites within the receptor binding pocket.

Hydrogen Bond Acceptors: The benzoyl and acetamide (B32628) carbonyl groups in this compound's structure can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues in the receptor to further stabilize the ligand-receptor complex.

Following this compound, other chemical scaffolds were explored, which confirmed and refined this initial pharmacophore model. For instance, talnetant (B1681221) introduced a quinoline (B57606) carboxamide scaffold, while later antagonists like fezolinetant (B607441) utilized a distinct N-acyl-triazolopiperazine core. kyoto-u.ac.jpresearchgate.net Despite the diversity in core structures, these molecules maintain a similar spatial arrangement of a basic nitrogen, hydrophobic aromatic groups, and hydrogen bonding elements, underscoring their fundamental importance for NK3R antagonism.

Table 1: Key Chemical Scaffolds of NK3R Antagonists
CompoundCore Chemical ScaffoldKey Structural Features
This compoundSubstituted bis-PiperidineBasic nitrogen, 3,4-dichlorophenyl group, benzoyl group
Talnetant2-Phenyl-4-quinolinecarboxamideBasic nitrogen (in side chain), phenyl and quinoline rings, amide linker
FezolinetantN-acyl-triazolopiperazineBasic piperazine (B1678402) nitrogen, fluorophenyl group, triazole ring

**4.2. Application of Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in the evolution of NK3R antagonists, allowing for the rationalization of SAR data and the prospective design of more potent and drug-like molecules.

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netjmaterenvironsci.com For NK3R antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govmdpi.comnih.govresearchgate.net These approaches align a series of analogs and calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around them. The resulting contour maps provide a visual guide, indicating where modifications to the chemical structure would likely enhance or diminish biological activity. For example, a CoMFA model might reveal that bulky substituents are favored in one region of the molecule (suggesting a large hydrophobic pocket in the receptor), while electronegative groups are preferred in another (indicating the presence of a hydrogen bond donor).

Beyond affinity prediction, computational approaches have been vital for predictive analytics of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The discontinuation of this compound's development was largely due to a poor pharmacokinetic profile. scielo.org.coscielo.org.co In silico ADME models, using platforms like ADMETlab and SwissADME, have been applied retrospectively to this compound and prospectively to newer antagonists. scielo.org.coscielo.org.co These predictive tools analyze molecular descriptors to forecast properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. Studies comparing this compound to newer agents like fezolinetant have computationally demonstrated that the latter possess superior "drug-likeness" and more favorable predicted ADME profiles, highlighting the power of these predictive analytics in guiding drug design away from liabilities. scielo.org.coscielo.org.co

Molecular Dynamics (MD) simulations provide an atomic-level view of the dynamic interactions between a ligand and its receptor over time. nih.gov By simulating the this compound-NK3R complex, researchers can investigate the stability of key binding interactions, observe the role of water molecules in the binding site, and understand how the receptor conformation changes upon ligand binding. researchgate.net MD simulations are crucial for validating binding poses obtained from docking studies and for exploring the kinetic aspects of ligand binding and unbinding, which can be critical for a drug's duration of action. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method that calculates the relative binding free energy between two similar ligands by simulating a non-physical, "alchemical" transformation of one molecule into the other. nih.govnih.govdrugdesign.grfrontiersin.org FEP calculations, while computationally intensive, can provide highly accurate predictions of binding affinity (often within 1 kcal/mol of experimental values). nih.gov This technique is exceptionally powerful during lead optimization. For instance, starting with a scaffold derived from this compound's SAR, FEP could be used to predict the change in potency resulting from a proposed chemical modification (e.g., changing the dichlorophenyl group to a different substituted ring) before the new compound is synthesized, thereby prioritizing the most promising analogs and accelerating the design-synthesis-test cycle. nih.govdrugdesign.gr

Rational Design and Synthesis of Novel NK3R Antagonists Based on this compound's SAR

The knowledge gained from the SAR of this compound, particularly its limitations, served as a crucial starting point for the rational design of improved NK3R antagonists. A primary strategy employed was "scaffold hopping," where the core molecular framework is replaced with a structurally distinct one while preserving the essential pharmacophoric features required for receptor binding. kyoto-u.ac.jpresearchgate.net This approach aims to discover novel chemical series with improved properties, such as better pharmacokinetics, reduced off-target effects, or novel intellectual property.

The evolution from this compound's piperidine scaffold to the triazolopiperazine core of fezolinetant is a prime example of rational design and scaffold hopping. kyoto-u.ac.jp Recognizing the pharmacokinetic liabilities associated with the high lipophilicity and complexity of this compound, medicinal chemists sought simpler, more rigid scaffolds. The design of the N-acyl-triazolopiperazine series was guided by the need to maintain the key interactions observed with earlier antagonists:

The piperazine core retains the essential basic nitrogen for the putative salt-bridge interaction.

Aromatic groups are attached to the core to engage in necessary hydrophobic interactions.

The acyl group and triazole ring provide hydrogen bond acceptors and help to orient the substituents correctly.

This rational design process led to the identification of compounds like fezolinetant, which not only retained high NK3R potency but also exhibited a significantly improved pharmacokinetic and drug-like profile compared to this compound. scielo.org.co In another example of rational design, researchers have successfully converted a selective NK1 receptor antagonist into a series of potent and orally active NK3R antagonists based on a pyrrolidine (B122466) scaffold, demonstrating that SAR knowledge can be transferred and adapted to create new chemical entities. nih.gov

Optimization Strategies for Enhanced Potency, Selectivity, and In Vivo Efficacy

Once a promising scaffold was identified, extensive optimization was required to fine-tune its properties for clinical success. The goal was to enhance binding potency for NK3R, ensure high selectivity over the related NK1R and NK2R subtypes, and achieve a suitable in vivo profile, including oral bioavailability and metabolic stability. acs.org

A key optimization strategy involved the concurrent improvement of bioactivity and physicochemical properties using metrics such as Ligand Lipophilic Efficiency (LLE). acs.orgresearchgate.netnih.gov LLE is calculated as the binding affinity (pKi) minus the compound's lipophilicity (logD). By maximizing LLE, chemists aim to increase potency without excessively increasing lipophilicity, which often leads to poor solubility, high plasma protein binding, and metabolic instability—the very issues that plagued this compound. researchgate.netnih.gov

Specific optimization strategies based on the SAR of this compound's successors include:

Introduction of "Magic Methyl" Groups: In the N-acyl-triazolopiperazine series, the addition of methyl groups at specific positions on the aromatic rings was found to significantly improve both potency and LLE. nih.gov These methyl groups can fill small hydrophobic pockets in the receptor, improving binding affinity, and can also block sites of metabolism, enhancing in vivo stability.

Bioisosteric Replacement: To mitigate potential metabolic liabilities, parts of the molecule known to be susceptible to metabolism can be replaced with bioisosteres (groups with similar physical or chemical properties). For example, a metabolically unstable thiazole (B1198619) ring in one series was successfully replaced with a more stable 3-methyl-1,2,4-thiadiazole, which markedly improved bioactivity and LLE. nih.gov

Selectivity Tuning: Subtle structural modifications were made to maximize affinity for NK3R while minimizing it for NK1R and NK2R. This is achieved by exploiting the small differences in the amino acid composition of the binding pockets of the three receptor subtypes. Successful lead candidates demonstrated over 1000-fold selectivity for NK3R. acs.org

Improving Pharmacokinetics: Optimization focused on reducing molecular weight and lipophilicity to improve oral absorption and distribution. The success of these strategies is evident in the favorable pharmacokinetic profiles of newer antagonists, which exhibit good oral bioavailability and suitable half-lives for clinical use, a stark contrast to the profile of this compound. scielo.org.coscielo.org.co

Table 2: Comparison of Properties of First and Next-Generation NK3R Antagonists
PropertyThis compound (First-Generation)Fezolinetant (Next-Generation)Optimization Goal
Core Scaffoldbis-PiperidineN-acyl-triazolopiperazineImprove drug-like properties, novel IP
Potency (hNK3R)High (Ki ≈ 0.8 nM) nih.govHighMaintain or improve potency
SelectivitySelectiveHighly selective (>1000-fold vs NK1/NK2) acs.orgEnhance selectivity to reduce off-target effects
PharmacokineticsPoor profile leading to discontinuation scielo.org.coclinicaltrialsarena.comImproved oral bioavailability and half-life scielo.org.coAchieve suitable profile for clinical development
Design MetricPrimarily potency-drivenGuided by Ligand Lipophilic Efficiency (LLE) nih.govCo-optimize potency and physicochemical properties

Advanced Methodological Approaches in Osanetant Research

In Vitro Assay Development and Mechanistic Characterization

In vitro methodologies have been fundamental in defining the molecular interactions of osanetant (B1677505) with its target, the NK3 receptor. These assays provide a controlled environment to study binding affinity, functional antagonism, and the downstream cellular consequences of receptor blockade.

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of a ligand's affinity for its receptor. In this compound research, these assays have been employed to determine its binding characteristics at the NK3 receptor. Competition binding studies, a variant of this technique, were used to understand how this compound interacts with the receptor in the presence of other ligands.

In these studies, cell membranes expressing the human NK3 receptor are incubated with a fixed concentration of a radiolabeled ligand, such as ¹²⁵I-[MePhe⁷]NKB or [³H]this compound itself. The ability of unlabeled this compound to displace the radioligand is measured across a range of concentrations. The resulting data are used to calculate the inhibitor constant (Ki), a measure of the antagonist's binding affinity.

Cross-competition binding experiments have demonstrated that this compound and another NK3 antagonist, talnetant (B1681221), competitively inhibit the binding of the agonist [MePhe⁷]neurokinin B (NKB). nih.gov These studies, utilizing radioligands like ¹²⁵I-[MePhe⁷]NKB and [³H]4-quinolinecarboxamide (SB222200), produced linear reciprocal plots with identical slopes, indicating that both antagonists bind competitively with respect to the agonist. nih.gov Furthermore, direct competition studies between talnetant and this compound also indicated competitive binding between the two antagonists. nih.gov Kinetic binding experiments revealed a simple, one-step binding mechanism with relatively fast on- and off-rates for this compound. nih.gov These findings strongly suggest that this compound binds to the orthosteric site—the same site as the endogenous ligand—on the NK3 receptor. nih.gov

ParameterValueRadioligand UsedReference
Binding Affinity (Ki) 0.8 nM¹²⁵I-[MePhe⁷]NKB nih.gov

To assess the functional antagonism of this compound, researchers have utilized second messenger accumulation assays. The NK3 receptor is a Gq-protein coupled receptor, and its activation by an agonist like neurokinin B (NKB) leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP₃) and diacylglycerol. conductscience.com IP₃ is a key second messenger that mobilizes intracellular calcium. conductscience.com

Functional assays for this compound have measured the accumulation of [³H]-inositol phosphates ([³H]IP) in cells expressing the NK3 receptor following stimulation with an agonist. news-medical.netyoutube.com By performing these experiments in the presence of increasing concentrations of this compound, researchers can quantify its ability to inhibit the agonist-induced response.

The data from these functional assays are often analyzed using a Schild regression. biotrial.com This analysis plots the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required for the same response in its absence. For a competitive antagonist, the Schild plot should be linear with a slope of unity. mdpi.com

Interestingly, studies with this compound revealed an aberrant Schild plot with a steep slope (3.3 ± 0.5), which deviates from the theoretical value of 1.0 for simple competitive antagonism. nih.gov This contrasts with another NK3 antagonist, talnetant, which showed a normal Schild plot with a slope close to unity. nih.gov This finding suggests a more complex mode of antagonism for this compound that is not fully explained by a simple competitive binding model, despite binding studies indicating it binds at the orthosteric site. nih.gov

Analysis / ParameterFinding for this compoundComparison Compound (Talnetant)Reference
Schild Plot Slope 3.3 ± 0.5 (Aberrant, Steep)Close to 1.0 (Normal) nih.gov
Kb from Schild Plot 12 nMSimilar to its Ki value nih.gov
Ki from Binding Assay 0.8 nMSimilar to its Kb value nih.gov

Electrophysiological recordings are powerful techniques used to measure the electrical activity of neurons, providing direct insight into how a compound modulates neuronal function. youtube.comnih.gov Methods like single-unit recordings and local field potential (LFP) recordings can be conducted in brain slices (in vitro) or in living animals (in vivo) to assess changes in neuronal firing rates, patterns, and network oscillations. clinicaltrialsarena.com

While the pharmacological profile of this compound strongly suggests it would modulate the activity of neuronal circuits where NK3 receptors are expressed (such as in the substantia nigra and striatum), specific studies detailing the use of electrophysiological recordings to characterize this compound's direct impact on neuronal activity were not prominent in the reviewed literature. nih.gov However, this methodology remains a critical tool for understanding the circuit-level effects of any neuroactive compound. For an NK3 antagonist like this compound, these techniques could be used to investigate its influence on dopaminergic neuron firing in the ventral tegmental area or on cortical pyramidal neuron activity, providing a mechanistic link between receptor antagonism and behavioral outcomes. researchgate.net

In Vivo Preclinical Model Systems and Experimental Paradigms

To understand the physiological and behavioral effects of this compound, researchers have employed a range of in vivo preclinical models. These animal models are essential for establishing the compound's potential therapeutic utility and for exploring the biological systems it modulates.

Rodent behavioral paradigms are designed to assess specific aspects of behavior relevant to human psychiatric disorders, such as anxiety, social withdrawal, and cognitive deficits.

Fear Conditioning: This paradigm is a form of associative learning used to study fear and anxiety. nih.govnih.gov A neutral conditioned stimulus (CS), like a tone, is paired with an aversive unconditioned stimulus (US), typically a mild foot shock. The animal learns to associate the CS with the US and will exhibit a fear response, such as freezing, to the CS alone. A recent study investigated this compound in a post-traumatic stress disorder (PTSD)-like model in female mice. youtube.com Animals underwent immobilization stress, and 30 minutes later received a single injection of this compound. Six days later, they were tested using standard fear conditioning protocols. The mice that received this compound showed significantly reduced freezing behavior compared to controls, indicating that the drug impaired the consolidation of the fear memory. youtube.com

Social Interaction: Models of social interaction are used to evaluate social motivation and social recognition, which are often impaired in disorders like schizophrenia and autism. frontiersin.orgnih.govmdpi.com These tests typically measure the amount of time an animal spends interacting with a novel conspecific versus an inanimate object or a familiar conspecific. While these paradigms are highly relevant for a compound developed for schizophrenia, specific studies detailing the effects of this compound in validated social interaction models in rodents were not found in the reviewed literature.

Morris Water Maze (MWM): The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory. nih.govnih.gov Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues in the room. nih.govbiotrial.com This paradigm is crucial for evaluating the cognitive effects of CNS drugs. Despite its relevance for assessing potential cognitive impacts, specific research applying the MWM to evaluate this compound was not identified in the reviewed sources.

Tail Whips: The administration of an NK3 receptor agonist, senktide (B1681736), induces a characteristic "tail whip" behavior in mice. This response is highly specific to NK3 receptor activation and can be used as a simple in vivo assay to confirm the antagonistic activity of a compound. Pretreatment with this compound, as well as other NK3 antagonists like SB222200 and talnetant, was shown to effectively attenuate senktide-induced tail whips, confirming its functional NK3 receptor blockade in a living animal model.

Understanding how a drug alters brain chemistry is crucial for linking its mechanism of action to its behavioral effects. Neurochemical analysis in animal tissues allows for the direct measurement of neurotransmitters and other signaling molecules.

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. Research on the related NK3 antagonist talnetant, which has a similar mechanism to this compound, has shown that it produces a dose-dependent increase in extracellular levels of both dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the prefrontal cortex (PFC) and hippocampus. researchgate.net This provides strong evidence that NK3 receptor antagonism modulates monoaminergic systems, a key aspect of the pathophysiology of schizophrenia. researchgate.net Given that this compound has also shown clinical efficacy in schizophrenia, it is highly probable that it induces similar neurochemical changes. researchgate.net

Biomarker identification involves searching for measurable indicators that can predict a drug's effect or a disease state. In preclinical models, this can involve measuring changes in gene expression, protein levels, or other molecules in brain tissue or plasma following drug administration. While one study noted that molecular markers were not analyzed, it was suggested that stress exposure might alter the brain's response to this compound by engaging plasticity mechanisms involving factors like β-catenin, Brain-Derived Neurotrophic Factor (BDNF), GSK-3β, and mTOR. youtube.com In a clinical study, it was observed that this compound treatment led to a significant difference in post-challenge plasma prolactin concentrations compared to placebo, identifying prolactin as a potential pharmacodynamic biomarker.

Utilization of Pharmacological Tools and Probes for NK3R System Manipulation

The study of this compound and its interaction with the neurokinin-3 receptor (NK3R) has been greatly facilitated by the use of various pharmacological tools and probes. These agents, which include other antagonists and specific agonists, are essential for elucidating the mechanisms of NK3R signaling and the effects of its modulation.

One key area of investigation has been the comparative analysis of this compound with other structurally diverse NK3R antagonists, such as talnetant. Studies have revealed that while both compounds bind competitively to the orthosteric site of the NK3R, they can exhibit distinct modes of action in functional assays like cellular Ca2+ mobilization. nih.gov For instance, talnetant typically displays a normal Schild plot, which is indicative of a simple competitive antagonism. In contrast, this compound has been shown to produce an aberrant Schild plot with a steep slope, suggesting a more complex interaction with the receptor that is not attributed to differences in binding kinetics. nih.gov Such comparative studies are crucial for understanding the nuances of antagonist-receptor interactions.

The selective NK3R agonist, senktide, has been an indispensable tool in probing the functional consequences of NK3R activation and, by extension, its blockade by antagonists like this compound. nih.gov Senktide is widely used in both in vitro and in vivo experiments to stimulate the NK3R and study its role in various physiological processes, such as the regulation of gonadotropin-releasing hormone (GnRH) release. researchgate.netphysiology.org By observing the ability of this compound to block the effects induced by senktide, researchers can quantify its antagonist potency and efficacy. Structure-activity relationship studies on senktide itself have also led to the development of more potent and stable agonists, further refining the tools available for NK3R research. researchgate.net

In addition to talnetant and senktide, a range of other NK3R antagonists have served as important pharmacological tools and comparators in the evaluation of this compound. These include compounds such as fezolinetant (B607441), pavinetant, SB-222.200, and SB-218.795. syncsci.com The availability of multiple antagonists with different chemical scaffolds allows for a more comprehensive understanding of the structure-activity relationships at the NK3R and helps to differentiate compound-specific effects from those that are class-wide.

CompoundClassPrimary Use in this compound Research
Talnetant NK3R AntagonistComparative binding and functional studies. nih.gov
Senktide NK3R AgonistFunctional assays to determine this compound's antagonist activity. nih.govresearchgate.netphysiology.org
Fezolinetant NK3R AntagonistComparative compound for in silico and preclinical studies. syncsci.com
Pavinetant NK3R AntagonistComparative compound for in silico and preclinical studies. syncsci.com
SB-222.200 NK3R AntagonistComparative compound for in silico and preclinical studies. syncsci.com
SB-218.795 NK3R AntagonistComparative compound for in silico and preclinical studies. syncsci.com

Advanced Imaging Techniques in Preclinical Research

Advanced imaging techniques are pivotal in preclinical drug development for non-invasively visualizing and quantifying biological processes in living organisms. In the context of this compound research, these methods, particularly Positron Emission Tomography (PET), have been important for studying the in vivo disposition and target engagement of NK3R antagonists.

The in vivo study of neurokinin-3 receptor (NK3R) distribution, density, and occupancy by antagonists like this compound has been hampered by the lack of suitable Positron Emission Tomography (PET) radioligands. nih.gov The development of a selective and brain-penetrant PET tracer for NK3R is a significant challenge, but one that is crucial for definitively establishing the relationship between receptor occupancy and clinical efficacy in human studies. nih.gov

In preclinical research, efforts have been made to develop such imaging agents. One notable example is the development of [18F]Lu AF10628, a selective, non-peptide NK3R antagonist radioligand. This tracer has been used for in vitro autoradiography to examine the anatomical distribution of NK3R in the brains of various species, including guinea pigs and monkeys. nih.gov While these studies provide valuable information on species differences in receptor localization, the translation to in vivo PET imaging in the brain has been challenging. For a PET radioligand to be successful, it must not only have high affinity and selectivity for its target but also possess favorable in vivo properties, such as appropriate kinetics and low non-specific binding, which have been difficult to achieve for NK3R. nih.gov The development of clinically viable PET ligands for NK3R remains an area of active research, and the insights gained will be invaluable for the future development of NK3R-targeting therapeutics. nih.gov

Bioinformatic and Systems Biology Approaches

Bioinformatic and systems biology approaches have become increasingly important in modern drug discovery and development. These computational methods allow for the analysis of complex biological data to understand the broader effects of a drug, predict its pharmacokinetic properties, and assess its potential as a therapeutic candidate.

This compound, as a selective neurokinin-3 receptor (NK3R) antagonist, is known to modulate signaling pathways downstream of this receptor. The NK3R is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand neurokinin B (NKB), primarily couples to Gq/11 proteins. researchgate.net This coupling activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. guidetopharmacology.org By blocking this initial step, this compound is expected to attenuate all subsequent downstream signaling events.

The tachykinin 2 (Tac2) pathway, which includes NKB and its receptor NK3R, is implicated in emotional regulation. news-medical.net Research in animal models of post-traumatic stress disorder (PTSD) has shown that a single dose of this compound administered shortly after a traumatic event can significantly reduce the consolidation of fear memory. news-medical.net This suggests that this compound's blockade of the Tac2/NK3R pathway interferes with the neural circuits responsible for encoding and storing fear-related memories. news-medical.net The precise molecular players downstream of NK3R that are involved in this effect are an area of ongoing investigation, with potential candidates including β-catenin, brain-derived neurotrophic factor (BDNF), GSK-3β, and mTOR. news-medical.net

Furthermore, the NKB-NK3R signaling system is a key component of a larger neural network that regulates the release of gonadotropin-releasing hormone (GnRH). nih.gov This network also involves kisspeptin (B8261505) and its receptor. The interaction between the kisspeptin and NKB signaling pathways is crucial for the pubertal increase in GnRH release. nih.gov By antagonizing the NK3R, this compound can modulate the activity of this complex neuroendocrine network.

In silico methods are computational techniques used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of a compound in the early stages of drug development. These approaches are valuable for prioritizing candidates and identifying potential liabilities before costly and time-consuming in vivo studies are undertaken.

This compound has been the subject of in silico analyses to evaluate its pharmacokinetic profile and compare it to other neurokinin-3 receptor (NK3R) antagonists. syncsci.com These studies utilize various computational models and algorithms to predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. The drug-likeness of a compound is often assessed by its compliance with established rules, such as Lipinski's rule of five, which predicts oral bioavailability based on certain physicochemical properties. syncsci.com

Comparative in silico studies have shown that while this compound was a promising NK3R antagonist, its development was ultimately halted due to a poor pharmacokinetic profile. syncsci.com Newer generation NK3R antagonists, such as fezolinetant and pavinetant, have been designed to have improved drug-like properties. syncsci.com In silico assessments have predicted that these newer compounds exhibit higher compliance with drug-likeness rules and more favorable physicochemical characteristics compared to this compound and another early antagonist, talnetant. syncsci.com These computational predictions have been instrumental in guiding the development of NK3R antagonists with a higher probability of success in clinical trials. syncsci.com

ParameterThis compoundTalnetantFezolinetantPavinetant
Lipinski Violations HigherHigherLowerLower
Predicted Bioavailability LowLowHigherHigher
Predicted Drug-Likeness SuboptimalSuboptimalFavorableFavorable

This table provides a generalized comparison based on in silico predictions from comparative studies. syncsci.com

Future Directions and Emerging Research Avenues for Osanetant and Nk3r Antagonism

Exploration of Underexplored Therapeutic Hypotheses in Preclinical Models

While the clinical focus for NK3R antagonists has shifted, preclinical research continues to suggest their potential in a range of central nervous system (CNS) conditions. The discrete expression of the NK3 receptor and its modulation of various neurotransmitter systems in the CNS have sustained interest in its therapeutic possibilities. researchgate.net Advanced preclinical research is crucial to validate these underexplored hypotheses.

Pain and Drug Addiction: The affective component of pain is a significant risk factor for substance use disorders. nih.gov Preclinical models that examine the interplay between chronic pain and drug self-administration are providing insights into shared neural substrates. nih.govnih.gov Investigating the role of NK3R antagonism in these models could reveal novel mechanisms for treating comorbid chronic pain and addiction, potentially by modulating the negative affective states that drive drug-seeking behavior. nih.gov

Anxiety and Post-Traumatic Stress Disorder (PTSD): Fear memory is a central feature of PTSD. news-medical.net Recent preclinical work using a PTSD-like model in female mice has shown that a single dose of osanetant (B1677505), administered shortly after a traumatic event, significantly reduces the expression of fear. news-medical.net This suggests that NK3R antagonism could interrupt the consolidation of trauma-related memories, offering a potential time-sensitive intervention to mitigate the development of PTSD. news-medical.net Interestingly, the effect of this compound on fear expression appears to be state-dependent, as previous studies on non-stressed female mice showed an opposite effect, highlighting the need for further research into the underlying neural circuit changes induced by stress. news-medical.net

Aggression: The neurobiological underpinnings of aggression involve complex interactions between various neurotransmitter systems. Given the modulatory role of the NK3R in the CNS, exploring the effects of this compound and other antagonists in preclinical models of aggression is a logical next step. This research could clarify the involvement of the NKB-NK3R pathway in emotional regulation and impulse control.

Comprehensive Investigation of Sex as a Biological Variable in NK3R-Mediated Neurobiology and Pharmacology

The historical underrepresentation of female subjects in preclinical research has led to gaps in knowledge and potential issues in clinical translation. monash.edu For NK3R antagonists, sex is a critical biological variable, given the pathway's integral role in reproductive endocrinology and the observed sex-specific effects. monash.eduresearchgate.net

A robust, female-dominant sexual dimorphism exists in the human NKB system within the infundibular nucleus of the hypothalamus, which emerges around puberty. nih.gov This difference is also observed in animal models, where female sheep exhibit a greater number of NKB-containing neurons and a more pronounced response to NK3R agonism compared to males. nih.gov

Recent studies have revealed that the effects of NK3R antagonism are not only different between sexes but can be opposite. For instance, systemic blockade of NK3R impairs memory consolidation in male mice but enhances it in female mice during the proestrus phase. researchgate.net These divergent outcomes are likely linked to interactions between NK3R signaling and sex hormones, as evidenced by sex-specific expression of estrogen and androgen receptors and their heterodimerization with NK3R in brain regions critical for memory. researchgate.net The prevalence of PTSD is twice as high in women, yet most preclinical rodent models have historically been male-dominated, underscoring the importance of studies focusing on female subjects. news-medical.netmonash.edu Future research must systematically incorporate sex as a variable to fully understand the therapeutic potential and target populations for NK3R antagonists.

FeatureFindings in MalesFindings in FemalesSource
NKB System (Human INF) Lower NKB immunoreactivityRobustly higher NKB immunoreactivity post-puberty nih.gov
NK3R Agonist Response (Sheep RCh) Shorter LH increment (~2 hrs)Sustained LH increase (at least 8 hrs) nih.gov
NK3R Blockade on Memory (Mice) Decreased memory consolidationEnhanced memory consolidation (proestrus) researchgate.net
NK3R Expression (Mice mPFC & DH) Higher expressionLower expression researchgate.net

Strategies for Development of Next-Generation NK3R Antagonists with Enhanced Pharmacological Profiles

The journey from first-generation compounds like this compound and talnetant (B1681221) to newer agents like fezolinetant (B607441) and elinzanetant (B1671173) reflects a refinement in drug development strategy. researchgate.netmdpi.com Future development will focus on creating antagonists with optimized pharmacological properties.

Improved Selectivity and Safety: A key goal is to enhance selectivity for the NK3R over other tachykinin receptors (NK1R, NK2R) and other off-target receptors to minimize potential side effects. acs.org For example, compound 3 (from a novel series of N-acyl-triazolopiperazine antagonists) showed over 2.5-log selectivity against NK1R and NK2R and a clean profile in broader safety screening panels. acs.org The development of dual NK1R/NK3R antagonists like elinzanetant represents another strategy, aiming to leverage synergistic effects for conditions like menopause-related vasomotor symptoms (VMS) and sleep disturbances. mdpi.comclevelandclinic.org

Enhanced Bioavailability and Stability: Optimizing pharmacokinetic properties remains crucial. This includes improving oral bioavailability and metabolic stability. Research into peptidomimetic derivatives of NK3R agonists has shown that modifications like incorporating an (E)-alkene dipeptide isostere can significantly increase resistance to proteolytic degradation and prolong bioactivity, principles that can be applied to antagonist design. acs.org

Novel Scaffolds and Reduced Environmental Impact: The exploration of novel chemical scaffolds is ongoing. One study focused on developing talnetant derivatives with labile functional groups to reduce environmental toxicity while maintaining biological activity. nih.gov This approach addresses the broader lifecycle and environmental footprint of pharmaceuticals.

CompoundTarget(s)Key Development FeatureSource
This compound NK3RFirst-generation antagonist, initially studied for schizophrenia nih.govresearchgate.net
Talnetant NK3RFirst-generation antagonist, studied for schizophrenia nih.govresearchgate.net
Fezolinetant NK3RSecond-generation, selective antagonist approved for VMS mdpi.comclevelandclinic.orgresearchgate.net
Elinzanetant NK1R, NK3RDual antagonist in development for VMS and associated symptoms mdpi.comclevelandclinic.org
Compound 3 (preclinical) NK3RHigh selectivity and improved ligand lipophilic efficiency acs.org

Elucidating the Role of NK3R in Complex Neurological and Psychiatric Disorders: Advanced Preclinical Research

Despite initial clinical setbacks in schizophrenia, the rationale for investigating NK3R's role in complex neuropsychiatric disorders remains compelling due to its modulation of key neurotransmitter systems like dopamine (B1211576) and glutamate. researchgate.net Advanced preclinical research is leveraging more sophisticated models to dissect this role.

Schizophrenia: Preclinical studies initially suggested that NK3R antagonists could be effective antipsychotics by modulating excessive dopaminergic function. researchgate.net While this compound and talnetant showed some improvement in positive symptoms, future research needs to explore their potential impact on cognitive and negative symptoms, which remain significant unmet needs. nih.govresearchgate.net

Bipolar Disorder: Recent preclinical studies have identified a novel role for NK3R signaling in bipolar disorder. syncsci.comresearchgate.net In a rat model, NK3R expression was elevated in the hippocampus. syncsci.com Both genetic knockdown of the receptor and systemic administration of the NK3R antagonist ESN364 reversed manic-like and depression-like behaviors, suggesting that NK3R antagonists could be a novel therapeutic strategy for managing bipolar disorder. syncsci.comresearchgate.net

Neurodegenerative Disorders: The involvement of NK3R in learning and memory processes has prompted investigations into its role in conditions like Alzheimer's disease. nih.gov In a rat model of Alzheimer's, administration of an NK3R agonist was found to improve cognitive functions, possibly through cholinergic mechanisms. nih.gov While this study used an agonist, it highlights the receptor's involvement in cognitive pathways, suggesting that antagonists should be studied for their potential modulatory effects in different stages or aspects of neurodegeneration.

Translational Research Challenges and Opportunities in NK3R Antagonist Development

The story of NK3R antagonists is a clear example of the challenges and opportunities in translational medicine. The initial failure to translate promising preclinical CNS data into clinical efficacy for schizophrenia led to the discontinuation of several first-generation compounds for that indication. nih.govresearchgate.net

However, this challenge created an opportunity. The robust science demonstrating the NKB/NK3R pathway's critical role in GnRH pulse generation provided a strong rationale for repositioning these antagonists. nih.govnih.gov This pivot has been highly successful, leading to the development and approval of NK3R antagonists as a novel, non-hormonal treatment for VMS in menopausal women. mdpi.comresearchgate.netnih.gov This success provides a blueprint for future translational efforts.

Key opportunities lie in leveraging the growing understanding of NK3R's role in sex-hormone-dependent conditions. For example, by reducing GnRH pulsatility, NK3R antagonists can lower androgen levels, a therapeutic approach now being investigated for polycystic ovary syndrome (PCOS). nih.gov The primary challenge remains in translating the nuanced findings from preclinical CNS models into effective treatments for psychiatric and neurological disorders. This will require a better understanding of the complex neurocircuitry, the impact of sex differences on pathophysiology and treatment response, and potentially the development of biomarkers to identify patient populations most likely to benefit. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating Osanetant’s mechanism of action in neurokinin receptor (NK3) antagonism?

  • Methodological Answer :

  • In vitro models : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-Osanetant) to quantify receptor affinity (NK3 vs. off-target receptors like NK1/NK2). Include negative controls (e.g., receptor knockout cells) to validate specificity .
  • In vivo models : Employ behavioral assays (e.g., prepulse inhibition in rodents) to assess functional outcomes. Pair with microdialysis to measure neurotransmitter changes (e.g., dopamine in mesolimbic pathways) .
  • Data standardization : Report IC₅₀/EC₅₀ values with confidence intervals and statistical tests (e.g., ANOVA) to ensure reproducibility .

Q. How can researchers design pharmacokinetic (PK) studies to assess this compound’s bioavailability and tissue distribution?

  • Methodological Answer :

  • Dose-ranging studies : Use LC-MS/MS to measure plasma and tissue concentrations across timepoints. Apply non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and half-life .
  • Species selection : Compare PK profiles in rodents and non-human primates to evaluate translational relevance. Include crossover designs to minimize inter-subject variability .
  • Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw chromatograms and calibration curves in supplementary materials .

Q. What methodologies are recommended to confirm this compound’s receptor selectivity and off-target effects?

  • Methodological Answer :

  • High-throughput screening : Use panels of GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panel) to identify off-target interactions. Report results as % inhibition at 10 µM .
  • Functional assays : Measure intracellular calcium flux or cAMP levels post-treatment to assess downstream signaling. Compare results across receptor subtypes to infer selectivity .
  • Data interpretation : Use heatmaps or radar plots to visualize selectivity profiles, highlighting clinically relevant off-targets (e.g., hERG channel inhibition) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across preclinical schizophrenia models be resolved?

  • Methodological Answer :

  • Systematic review : Conduct a meta-analysis of dose-response relationships across studies, stratified by model (e.g., NMDA antagonist vs. genetic models). Use random-effects models to account for heterogeneity .
  • Sensitivity analysis : Evaluate confounding variables (e.g., sex differences, dosing schedules) using multivariate regression. Publish negative results to reduce publication bias .
  • Mechanistic follow-up : Integrate transcriptomic data (RNA-seq) from treated models to identify pathways differentially affected in responsive vs. non-responsive cohorts .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s therapeutic potential in mood disorders?

  • Methodological Answer :

  • Data integration : Use ontology-based frameworks (e.g., NeuroBehavior Ontology) to align proteomic, metabolomic, and behavioral datasets. Apply machine learning (e.g., random forests) to identify biomarker signatures .
  • Validation cohorts : Replicate findings in independent datasets (e.g., GEO or PRIDE repositories) with strict FDR correction (e.g., Benjamini-Hochberg) .
  • Ethical considerations : Anonymize human-derived omics data and comply with GDPR/IRB protocols when sharing public repositories .

Q. How should long-term safety studies for this compound be structured to address potential tachyphylaxis and receptor desensitization?

  • Methodological Answer :

  • Chronic dosing models : Administer this compound for ≥6 months in primates, monitoring receptor density via PET imaging (e.g., [¹¹C]-LY2428703). Compare baseline vs. endpoint binding potential .
  • Withdrawal protocols : Include washout periods to assess reversibility of effects. Use longitudinal mixed-effects models to analyze time-dependent changes .
  • Adverse event reporting : Classify events using MedDRA terminology and correlate with PK/PD data to establish causality .

Data Management and Reproducibility

Q. What practices ensure reproducibility of this compound’s in vivo efficacy data?

  • Methodological Answer :

  • Pre-registration : Document hypotheses, sample sizes, and analysis plans on platforms like OSF or ClinicalTrials.gov before experimentation .
  • Blinded analysis : Use third-party statisticians to process raw data (e.g., behavioral scores) and maintain blinding until final analysis .
  • Code sharing : Publish scripts for statistical analyses (e.g., R/Python) in GitHub repositories with version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.